

Physicochemical Characterization of (R)-3-Aminoquinuclidine Dihydrochloride: A Technical Guide

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Compound of Interest

Compound Name: (R)-3-Aminoquinuclidine dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminoquinuclidine dihydrochloride is a crucial chiral building block in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. Its rigid bicyclic structure and stereochemistry make it a valuable intermediate for compounds targeting the central nervous system. A thorough understanding of its physicochemical properties is paramount for optimizing synthetic routes, developing robust analytical methods, and formulating effective drug products. This guide provides an in-depth overview of the core physicochemical characteristics of **(R)-3-Aminoquinuclidine dihydrochloride**, complete with experimental protocols and a logical workflow for its characterization.

Core Physicochemical Data

The fundamental physicochemical properties of **(R)-3-Aminoquinuclidine dihydrochloride** are summarized in the table below. These values are critical for its identification, purity assessment, and handling.

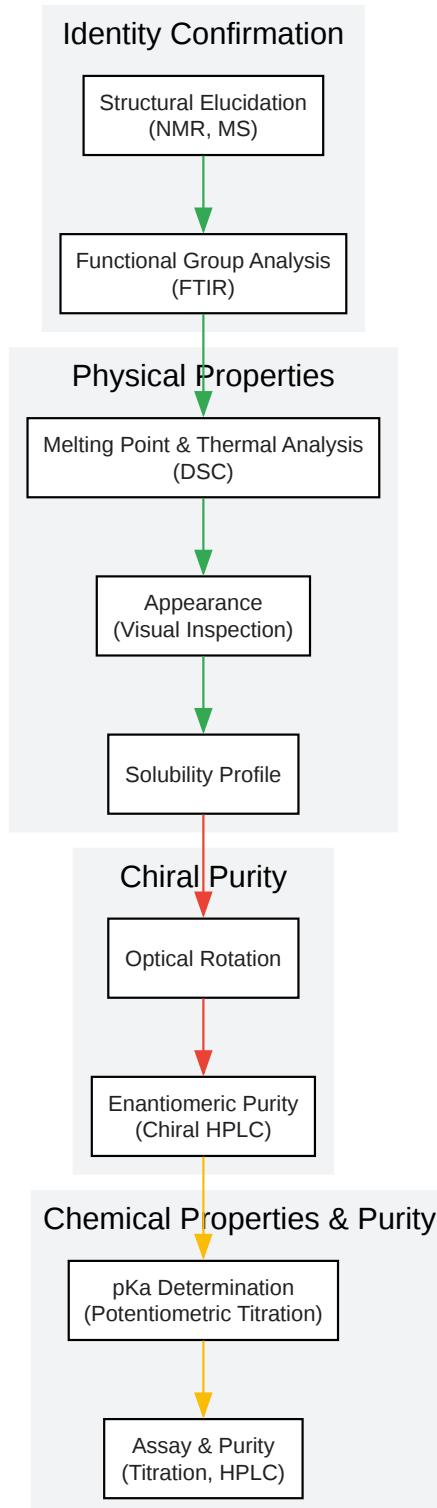
Property	Value
Chemical Name	(3R)-1-Azabicyclo[2.2.2]octan-3-amine dihydrochloride
Synonyms	(R)-(+)-3-Aminoquinuclidine dihydrochloride
CAS Number	123536-14-1
Molecular Formula	C ₇ H ₁₄ N ₂ · 2HCl
Molecular Weight	199.12 g/mol
Appearance	White to off-white solid/powder
Melting Point	>300 °C (decomposes)
Solubility	Soluble in water
Optical Rotation	[α] ²⁰ /D +22° to +26° (c=1 in H ₂ O)
pKa (Predicted)	pKa ₁ : ~7.5 (Amine), pKa ₂ : ~11.0 (Quinuclidine Nitrogen)
Purity (by Titration)	≥97.5%

Note on pKa: Experimental pKa values for **(R)-3-Aminoquinuclidine dihydrochloride** are not readily available in the literature. The provided values are estimates based on computational prediction tools and the known pKa of similar quinuclidine structures. These values correspond to the conjugate acids of the two basic nitrogen atoms.

Physicochemical Characterization Workflow

A systematic approach is essential for the comprehensive physicochemical characterization of a chiral intermediate like **(R)-3-Aminoquinuclidine dihydrochloride**. The following diagram illustrates a logical workflow, from initial identification to detailed property analysis.

Physicochemical Characterization Workflow for (R)-3-Aminoquinuclidine Dihydrochloride

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Physicochemical Characterization Workflow.

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters are provided below. These protocols are intended as a guide and may require optimization based on available instrumentation and specific regulatory requirements.

Melting Point and Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal behavior of the compound.

Methodology:

- Calibrate the DSC instrument using certified standards (e.g., indium).
- Accurately weigh 2-5 mg of **(R)-3-Aminoquinuclidine dihydrochloride** into a standard aluminum DSC pan.
- Crimp the pan with a lid. An empty, crimped pan is used as the reference.
- Place the sample and reference pans into the DSC cell.
- Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min).
- Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event corresponding to melting. Given that the substance decomposes at high temperatures, the thermogram will also indicate the decomposition profile.

Determination of Specific Optical Rotation

Objective: To confirm the stereochemical identity and assess the enantiomeric purity.

Methodology:

- Prepare a solution of **(R)-3-Aminoquinuclidine dihydrochloride** in water at a concentration (c) of 1 g/100 mL.

- Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.
- Calibrate the instrument by measuring the rotation of the solvent (water) in the polarimeter cell (path length, l , typically 1 dm); this should be zero.
- Fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present.
- Measure the observed rotation (α) at a controlled temperature (e.g., 20 °C).
- Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l \times c)$

Aqueous Solubility Determination

Objective: To quantify the solubility of the compound in water.

Methodology (Shake-Flask Method):

- Add an excess amount of **(R)-3-Aminoquinuclidine dihydrochloride** to a known volume of deionized water in a sealed flask.
- Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Allow the suspension to settle.
- Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
- Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as HPLC with UV detection or a validated titration method.
- Express the solubility in terms of mg/mL or g/L.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constants of the two basic nitrogen atoms.

Methodology:

- Accurately weigh a known amount of **(R)-3-Aminoquinuclidine dihydrochloride** and dissolve it in a known volume of deionized water.
- Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).
- Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
- Record the pH of the solution after each addition of the titrant.
- Plot the pH versus the volume of titrant added to generate a titration curve.
- The pKa values can be determined from the midpoints of the buffer regions of the titration curve. For a diprotic base, two equivalence points will be observed. The pKa of the conjugate acids can be determined from the pH at the half-equivalence points.

Spectroscopic Characterization

A. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Acquire a background spectrum of the empty sample holder (e.g., ATR crystal).
- Place a small amount of the solid **(R)-3-Aminoquinuclidine dihydrochloride** onto the sample holder.
- Record the infrared spectrum over a range of 4000-400 cm^{-1} .
- Identify characteristic absorption bands corresponding to N-H stretches (amine salt), C-H stretches (aliphatic), and other relevant vibrations. The spectrum should be consistent with the known structure.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and purity of the compound.

Methodology:

- Dissolve an accurately weighed sample of **(R)-3-Aminoquinuclidine dihydrochloride** in a suitable deuterated solvent (e.g., D₂O).
- Add an internal standard (e.g., TMS or a suitable water-soluble standard) if quantitative analysis is required.
- Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
- Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the proton and carbon environments within the molecule. The obtained spectra should be consistent with the structure of **(R)-3-Aminoquinuclidine dihydrochloride**.

This technical guide provides a comprehensive framework for the physicochemical characterization of **(R)-3-Aminoquinuclidine dihydrochloride**. Adherence to these detailed protocols will ensure the generation of high-quality data, which is essential for its successful application in drug discovery and development.

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